molecular formula C21H23N3OS B10973250 3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B10973250
M. Wt: 365.5 g/mol
InChI Key: UKVMFDYDSCAMNT-UHFFFAOYSA-N
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Description

4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the formation of the triazole ring. The process often includes the use of allyl and methylbenzyl sulfanyl groups, which are introduced through specific reaction conditions involving catalysts and solvents. The exact synthetic route can vary, but it generally requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced analytical methods ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER stands out due to its unique triazole ring structure and the presence of both allyl and methylbenzyl sulfanyl groups

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C21H23N3OS/c1-4-13-24-20(14-17-9-11-19(25-3)12-10-17)22-23-21(24)26-15-18-7-5-16(2)6-8-18/h4-12H,1,13-15H2,2-3H3

InChI Key

UKVMFDYDSCAMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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